N-(2-hydroxyethyl)-aminobutyric acid

Description

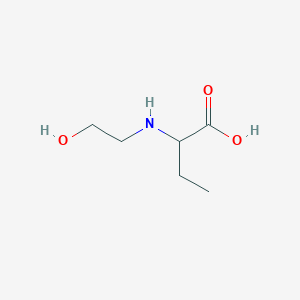

N-(2-Hydroxyethyl)-aminobutyric acid is a γ-aminobutyric acid (GABA) derivative characterized by a hydroxyethyl group attached to the amino moiety of GABA. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), modulating neuronal excitability through GABA receptors .

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)butanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-2-5(6(9)10)7-3-4-8/h5,7-8H,2-4H2,1H3,(H,9,10) |

InChI Key |

OHJDKUBXUCEKAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | CAS Number | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | C6H13NO3 | Not Provided | 147.17 g/mol | Amino, Carboxylic acid, Hydroxyethyl |

| GABA | C4H9NO2 | 56-12-2 | 103.12 g/mol | Amino, Carboxylic acid |

| 2-Hydroxyisobutyric acid | C4H8O3 | 594-61-6 | 104.10 g/mol | Hydroxyl, Carboxylic acid |

| N-(2-Hydroxyethyl) cinnamamide | C11H13NO2 | Varies by derivative | 191.23 g/mol | Hydroxyethyl, Amide, Aryl |

Table 2: Pharmacological Activity Comparison

| Compound | Biological Target | ED50 (mg/kg) | Therapeutic Application |

|---|---|---|---|

| This compound | GABA receptors | Under investigation | Anticonvulsant (potential) |

| N-(2-Hydroxyethyl) cinnamamide (1g) | GABA/Glutamate systems | 12.3 (mice) | Epilepsy |

| 2-Hydroxyisobutyric acid | N/A | N/A | Industrial intermediate |

| GABA | GABA receptors | >100 (poor bioavailability) | Research only |

Preparation Methods

Alkylation of Aminobutyric Acid with Ethylene Oxide

A direct method involves the nucleophilic substitution of γ-aminobutyric acid (GABA) with ethylene oxide. The primary amino group of GABA reacts with ethylene oxide under alkaline conditions to form N-(2-hydroxyethyl)-aminobutyric acid. This reaction typically employs aqueous sodium hydroxide (10–20% w/v) at 40–60°C for 4–6 hours .

Mechanistic Insights :

The reaction proceeds via the opening of the ethylene oxide epoxide ring by the lone pair of the GABA amino group, forming a secondary amine with a hydroxyethyl substituent. Excess ethylene oxide must be avoided to prevent di- or tri-substitution.

Optimization :

-

Solvent Systems : Mixed solvents like water-isopropanol (3:1 v/v) improve solubility of GABA and ethylene oxide .

-

Temperature Control : Maintaining temperatures below 60°C minimizes side reactions, such as polymerization of ethylene oxide .

-

Workup : Crystallization from isopropyl ether yields the product in 85–92% purity .

Reductive Amination with Glycolaldehyde

Reductive amination offers an alternative route using glycolaldehyde and GABA in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7 facilitates the reaction, producing the target compound in 70–78% yield .

Key Considerations :

-

Protection Strategies : The carboxylic acid group of GABA is often protected as a methyl or ethyl ester to prevent side reactions. For example, GABA methyl ester reacts with glycolaldehyde, followed by hydrolysis with hydrochloric acid to regenerate the acid .

-

Catalytic Enhancements : Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) accelerates the reduction step, achieving completion in 2–3 hours .

Enzymatic Resolution of Racemic Precursors

Enzymatic methods leverage acylase or lipase enzymes to resolve racemic mixtures. A patented approach hydrolyzes racemic N-benzoyl-2-aminobutyric acid using L-acylase at 65°C and pH 8, followed by hydroxyethylation .

Procedure :

-

Substrate Preparation : Racemic N-benzoyl-2-aminobutyric acid (364.5 g) is suspended in water (3.5 L) and adjusted to pH 8 with NaOH .

-

Enzymatic Hydrolysis : L-Acylase (238,500 units) is added, and the mixture is stirred for 19 hours at 65°C .

-

Hydroxyethylation : The resolved amino acid reacts with 2-bromoethanol in dimethylformamide (DMF) at 80°C for 6 hours, yielding this compound.

Advantages :

Protection-Alkylation-Deprotection Strategy

This multi-step approach ensures regioselective hydroxyethylation:

Step 1: Carboxylic Acid Protection

GABA is converted to its tert-butyl ester using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) .

Step 2: Amino Group Alkylation

The Boc-protected GABA reacts with 2-bromoethanol in the presence of potassium carbonate (K2CO3) in acetonitrile at 50°C .

Step 3: Deprotection

Hydrolysis with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding the final product .

Yield : 65–72% over three steps .

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Alkylation | Ethylene oxide, NaOH | 50°C, 5 hours | 85–92% | 90–95% |

| Reductive Amination | Glycolaldehyde, NaBH3CN | pH 6.5, 25°C, 12 hours | 70–78% | 88–93% |

| Enzymatic Resolution | L-Acylase, 2-bromoethanol | 65°C, pH 8, 19 hours | 68–75% | 95–98% |

| Protection-Deprotection | Boc2O, 2-bromoethanol, TFA | 50°C, 24 hours | 65–72% | 91–94% |

Industrial-Scale Considerations

-

Cost Efficiency : Ethylene oxide alkylation is preferred for large-scale production due to low reagent costs .

-

Environmental Impact : Enzymatic methods generate less waste but require specialized equipment for enzyme immobilization .

-

Purification : Crystallization from isopropyl ether or ethyl acetate ensures high purity (>95%) .

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxyethyl)-aminobutyric acid, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, ethanolamine derivatives can react with protected aminobutyric acid precursors under controlled pH and temperature. Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) with UV detection for quantification, coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity . Infrared (IR) spectroscopy is also employed to identify functional groups like hydroxyl (-OH) and amine (-NH) moieties .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To resolve the carbon-hydrogen backbone (¹³C and ¹H NMR).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .

- Retention Index (RI) cross-referencing : Compare experimental RI values (e.g., from gas chromatography) with databases like NIST or PubChem to detect anomalies .

Q. How is the compound’s solubility and stability optimized for in vitro studies?

Solubility is tested in polar solvents (water, DMSO) using spectrophotometric methods. Stability is assessed under varying pH (e.g., phosphate buffers) and temperatures via accelerated degradation studies. Lyophilization is often used for long-term storage, with stability monitored by periodic HPLC analysis .

Q. What computational tools are used to predict the compound’s physicochemical properties?

Software like ChemAxon or Schrödinger Suite calculates logP (lipophilicity), pKa, and solubility. Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets, such as enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, RI values)?

Discrepancies often arise from impurities or methodological differences. To address this:

Q. What experimental designs are optimal for studying its enzymatic interactions or inhibition mechanisms?

Use kinetic assays (e.g., fluorometric or colorimetric substrates) to measure enzyme activity inhibition. For example:

Q. How can metabolic pathways involving this compound be traced in cellular models?

Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with LC-MS/MS tracks metabolic incorporation. Metabolomics workflows (untargeted/targeted) identify downstream metabolites, while RNA-seq or CRISPR screens reveal associated genetic regulators .

Q. What strategies mitigate interference from structural analogs during quantification in biological matrices?

- Selective sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Tandem Mass Spectrometry (MS/MS) : Use unique fragmentation patterns (e.g., MRM transitions) to distinguish analogs.

- Chiral chromatography if stereoisomers are present .

Q. How is the compound’s chelation potential with metal ions characterized for biochemical applications?

- Potentiometric titrations : Determine stability constants (logK) with metals like Cu²⁺ or Fe³⁺.

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands.

- Density Functional Theory (DFT) : Models electronic interactions and binding geometries .

Q. What advanced models (in silico/in vivo) are used to assess its pharmacokinetics or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.